![molecular formula C15H16N2O4S B2384131 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2034549-29-4](/img/structure/B2384131.png)

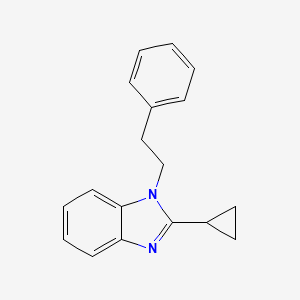

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

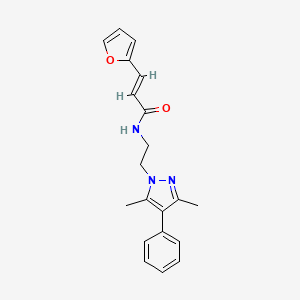

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) on flexible urea derivatives, including 1-(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, highlights their potential as acetylcholinesterase inhibitors. These compounds, with a focus on the length and flexibility of the linker between pharmacophoric units, exhibit high inhibitory activities. This research suggests the utility of such compounds in therapeutic contexts like Alzheimer's disease, where acetylcholinesterase inhibition is beneficial (Vidaluc et al., 1995).

Synthesis of Ureas from Carboxylic Acids

Thalluri et al. (2014) demonstrated the synthesis of ureas, including the type , from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method, notable for its efficiency and lack of racemization, underscores the broader applicability of urea compounds in various chemical syntheses (Thalluri et al., 2014).

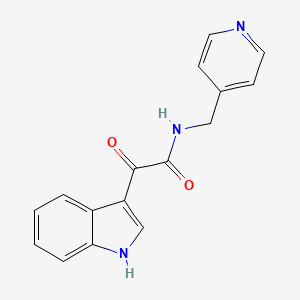

Benzoxazoline-2-Thione Derivatives

Davidkov and Simov (1981) researched the reactivity of benzoxazoline-2-thione derivatives with amines, resulting in hydroxyphenylthioureas. This process, involving trisubstituted thioureas, suggests a role for such compounds in the development of pharmaceuticals, given their specific chemical interactions and electron-acceptor properties (Davidkov & Simov, 1981).

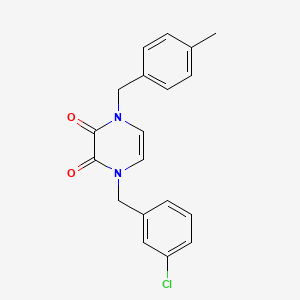

ROCK Inhibitors for Cancer Therapy

Pireddu et al. (2012) identified 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, which bear structural similarities to the compound , as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2). Their research demonstrates the potential of such compounds in cancer therapy, particularly in inhibiting ROCK in human lung cancer cells (Pireddu et al., 2012).

Antioxidant Properties

A study by Abd-Almonuim et al. (2020) on a coumarin-substituted heterocyclic compound, which includes similar structural features to the urea compound , showcased its high antioxidant activity. This highlights the potential use of such compounds in addressing oxidative stress-related disorders (Abd-Almonuim et al., 2020).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-12(10-4-6-22-8-10)3-5-16-15(19)17-11-1-2-13-14(7-11)21-9-20-13/h1-2,4,6-8,12,18H,3,5,9H2,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHFSAFZMXTDGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CSC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2384049.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-2-carboxamide](/img/structure/B2384052.png)

![Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B2384055.png)

![N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2384058.png)

![Methyl 3-chloro-4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2384061.png)

![Benzyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2384063.png)

![3-(3-Chloro-4-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2384066.png)